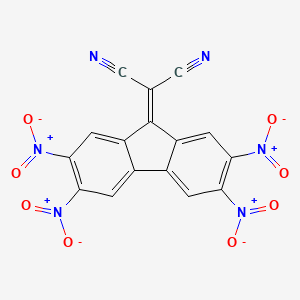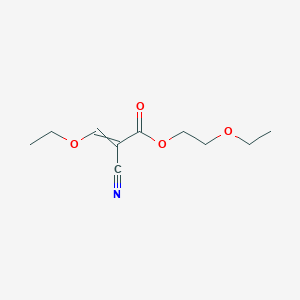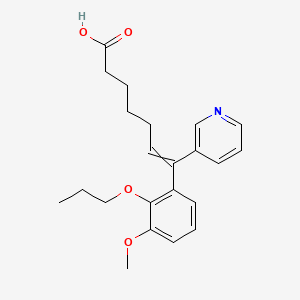
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.
Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.
Substitution Reactions: Introducing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic Processes: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for therapeutic properties.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.
7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.
7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.
Uniqueness
The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89667-62-9 |
|---|---|
Molekularformel |
C22H27NO4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
MYMIVIDUXKKQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
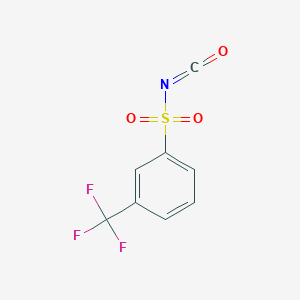
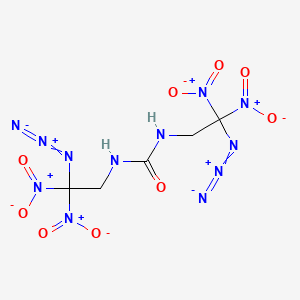
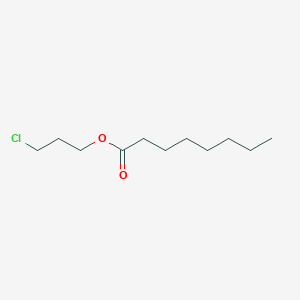

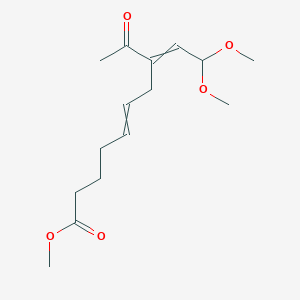
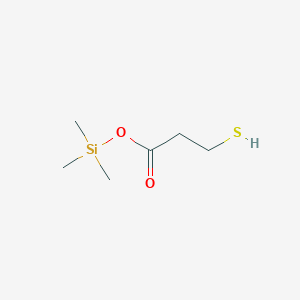
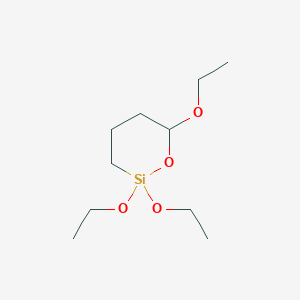
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)


